(2Z)-2-[(2E)-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one
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Overview
Description
2-((Z)-2-{(E)-1-[1-(4-CHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}HYDRAZONO)-1,3-THIAZOLAN-4-ONE is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Z)-2-{(E)-1-[1-(4-CHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}HYDRAZONO)-1,3-THIAZOLAN-4-ONE typically involves the condensation of a thiazolidinone derivative with a hydrazone compound. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using batch or continuous flow reactors. The reaction parameters are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((Z)-2-{(E)-1-[1-(4-CHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}HYDRAZONO)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: A class of compounds with similar structural features and biological activities.
Hydrazones: Compounds with a hydrazone functional group, known for their diverse chemical reactivity.
Uniqueness
The uniqueness of 2-((Z)-2-{(E)-1-[1-(4-CHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}HYDRAZONO)-1,3-THIAZOLAN-4-ONE lies in its specific structural configuration, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C19H15ClN4OS |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
(2Z)-2-[(E)-[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15ClN4OS/c20-15-7-5-13(6-8-15)10-24-11-14(16-3-1-2-4-17(16)24)9-21-23-19-22-18(25)12-26-19/h1-9,11H,10,12H2,(H,22,23,25)/b21-9+ |
InChI Key |
XHLFOOYFOCKDJQ-ZVBGSRNCSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)/S1 |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)S1 |
Origin of Product |
United States |
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